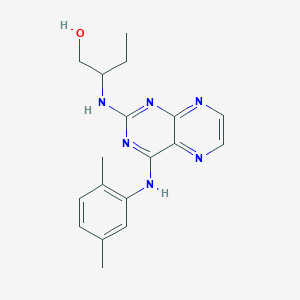![molecular formula C22H24N2O B2698677 1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-2-ol CAS No. 303062-86-4](/img/structure/B2698677.png)
1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-2-ol” is an organic Mannich base derived from 2-naphthol . It has been synthesized and crystallized to investigate its suitability for electro-optic device applications . The compound has been found to be a potential candidate for opto-electronic applications due to its blue light emission .
Synthesis Analysis
The compound was synthesized using acetonitrile as a solvent to develop optically good quality single crystals . A slow evaporation technique was employed at room temperature . The synthesis of this compound focused on developing the material as defect-free single crystals to analyze the suitability of the material for electro-optic device fabrication .Molecular Structure Analysis
Single crystal X-ray diffraction confirmed the existence of non-centrosymmetric nature of the grown crystal . This property is crucial for its application in non-linear optical devices.Chemical Reactions Analysis
The compound exhibits non-linear optical properties, which were tested by Kurtz and Perry powder technique . The second harmonic generation (SHG) efficiency of the compound was found to be 1.03 times that of the standard potassium dihydrogen phosphate (KDP) .Physical And Chemical Properties Analysis
The compound exhibits several notable physical and chemical properties. It has a low dielectric constant and dielectric loss, which confirms the lesser defects and quality of the grown crystal . A fraction amount of activation energy obtained from ac conductivity measurement is an added advantage for electro-optic device fabrication .Applications De Recherche Scientifique
Azo-Hydrazone Tautomerism in Dyes Research into the tautomerism of compounds derived from naphthalene-diazonium chloride has contributed to a better understanding of their chemical behavior. The study focused on the azo-hydrazone equilibrium, providing insights into the structural influences on tautomerism, which is crucial for the development of dyes and pigments with specific properties (Lyčka, 1999).
Hydrogen-Bonding Organic Salts Formation Investigation into the crystallization of 1-methylpiperazine with aromatic carboxylic acids led to the formation of multi-component hydrogen-bonding salts. These salts demonstrated diverse 3D net supramolecular architectures due to robust hydrogen-bond interactions, underscoring the potential for designing novel materials with specific crystal structures (Yu et al., 2015).
Spectroscopic Characterization and Molecular Docking of Novel Mannich Bases A novel Mannich base compound was synthesized and characterized, showing potential targeting M1R and DRD2 proteins implicated in Alzheimer's disease, Parkinson's disease, and schizophrenia. The study highlighted the importance of spectroscopic techniques and molecular docking studies in identifying potential compounds for treating neurological disorders (Vennila et al., 2021).
Development of σ Receptor Ligands Research into 1-cyclohexylpiperazine derivatives as σ2 receptor ligands has opened new avenues for the development of antineoplastic and PET diagnosis agents. This study showcased the synthesis and evaluation of compounds with high affinities for σ2 receptors, emphasizing the potential for creating selective ligands for medical applications (Berardi et al., 2004).
Mécanisme D'action
Propriétés
IUPAC Name |
1-[(4-benzylpiperazin-1-yl)methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22-11-10-19-8-4-5-9-20(19)21(22)17-24-14-12-23(13-15-24)16-18-6-2-1-3-7-18/h1-11,25H,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORFJSWONDTTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2698595.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2698596.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2698597.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B2698598.png)
![10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane](/img/structure/B2698602.png)

![N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(cyclopropylcarbonyl)oxy]amine](/img/structure/B2698607.png)
![3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2698610.png)
![N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2698611.png)
![2-(pyridin-4-ylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2698612.png)

![N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide](/img/structure/B2698616.png)
![2-bromo-3-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2698617.png)